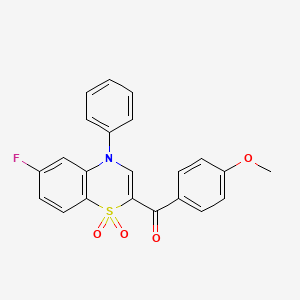

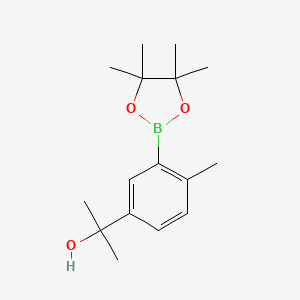

![molecular formula C16H16N4O2S B2528720 N-cyclopentyl-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1215395-42-8](/img/structure/B2528720.png)

N-cyclopentyl-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-cyclopentyl-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a polycyclic N-heterocyclic compound that is part of a broader class of functionalized 3-(substituted amino)thieno[2,3-b]pyridines. These compounds are of interest due to their potential biological activities, which in some cases include acting as herbicide antidotes .

Synthesis Analysis

The synthesis of related compounds involves starting from 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides and introducing various substituents, such as azidoacetamide and monothiooxamide fragments. The synthesis process is likely to involve multiple steps, including functional group transformations and the formation of heterocyclic rings .

Molecular Structure Analysis

The molecular structure of compounds in this class has been confirmed using X-ray diffraction and 2D NMR techniques. These methods provide detailed information about the arrangement of atoms within the molecule and the nature of the bonds between them, which is crucial for understanding the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Compounds similar to this compound have been shown to undergo reactions with hydroxylamine hydrochloride. These reactions lead to ring cleavage of the pyrimidine component and subsequent 1,2,4-oxadiazole-forming ring closure, resulting in the formation of N-[2-([1,2,4]oxadiazol-5-yl)thieno[2,3-b]pyridin-3-yl]formamide oximes. Such transformations are indicative of the reactive nature of these compounds and their potential to form diverse derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can be inferred. These properties include solubility, melting points, and stability, which are important for the practical use of these compounds in biological applications. The biological activity, such as the inhibition of pentosidine formation, is also a key chemical property that has been evaluated for some of the newly synthesized compounds .

Scientific Research Applications

Polycyclic N-Heterocyclic Compounds

In the study of polycyclic N-heterocyclic compounds, N-(pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-yl)amidines and their reactions with hydroxylamine hydrochloride were explored. This study contributed to the understanding of the cyclization products and their potential applications in medicinal chemistry, particularly in relation to compounds similar to N-cyclopentyl-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (Okuda, Ide, Uramaru, & Hirota, 2015).

Synthesis of Substituted Compounds

The synthesis of various substituted compounds using cyclopentylidene- and cyclohexylidene(cyano)acetamides has been reported. This research is relevant for the synthesis of thieno[2,3-d]pyrimidine derivatives, providing insights into the chemical properties and synthetic pathways for compounds like this compound (Dyachenko, Dyachenko, & Chernega, 2004).

Synthesis of Fused Isolated Azoles and N-Heteroaryl Derivatives

Research into the synthesis of fused isolated azoles and N-heteroaryl derivatives based on thieno[d]pyrimidines highlights the versatility of these compounds in creating various derivatives, potentially including this compound. This study showcases the diverse applications of these compounds in pharmaceuticals and other scientific domains (El Azab & Elkanzi, 2014).

Antimicrobial Activity of Thienopyrimidine Derivatives

The study on the synthesis and antimicrobial activity of thienopyrimidine derivatives provides insights into the potential biomedical applications of these compounds. This research is particularly relevant for understanding the antimicrobial properties of similar compounds to this compound (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).

Synthesis and Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives

The synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives, including those fused with thiophene rings, suggest potential areas of application for this compound in antimicrobial treatments (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Mechanism of Action

Target of Action

The primary target of this compound is Phosphodiesterase 10A (PDE10A) . PDE10A is a potential therapeutic target for the treatment of several neurodegenerative disorders .

Mode of Action

The compound exhibits significant inhibitory activity against PDE10A . The modelling studies demonstrated that the compound is involved in three hydrogen bonds with ASN226, THR187 and ASP228, and two aromatic interactions with TYR78 and PHE283 .

Biochemical Pathways

The compound affects the cyclic nucleotide pathways. The cyclic nucleotides, 3′,5′-cyclic adenosine monophosphate (cAMP) and 3′,5′-cyclic guanosine monophosphate (cGMP), are well characterised and evolutionarily conserved second messengers that regulate a multitude of cellular functions involved in neuronal signal transduction and synaptic transmission . PDE10A, is a dual substrate enzyme that catalyses the hydrolysis of cAMP & cGMP .

Result of Action

The inhibition of PDE10A by the compound leads to the potentiation of D1-receptor signalling in the direct pathway neurons, and in the indirect pathway neurons, it activates cAMP/PKA signalling by simultaneous potentiation of adenosine A2A receptor signalling and inhibition of D2-receptor signalling .

properties

IUPAC Name |

N-cyclopentyl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c21-12(19-10-4-1-2-5-10)8-20-9-18-13-11-6-3-7-17-15(11)23-14(13)16(20)22/h3,6-7,9-10H,1-2,4-5,8H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTAOIANQSCQGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

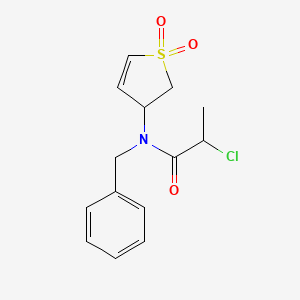

![N-{4-[(5-bromo-2-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B2528639.png)

![2-(Imidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B2528641.png)

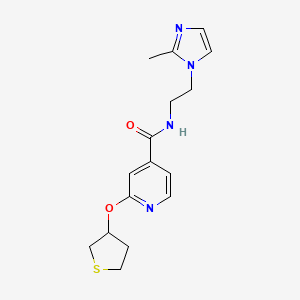

![(3,4-Dimethylphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2528645.png)

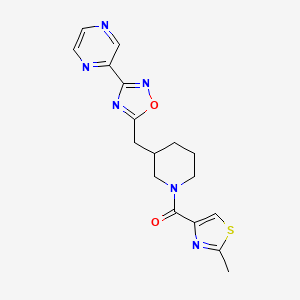

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2528649.png)

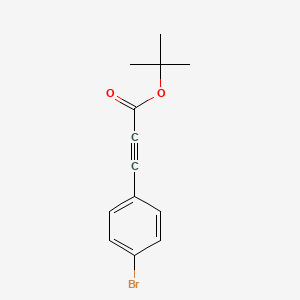

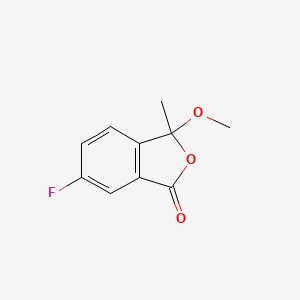

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate](/img/structure/B2528651.png)

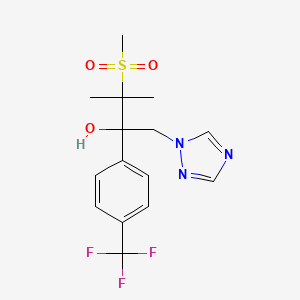

![N-benzyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2528657.png)